molecular formula C6H4N2O B022336 4-Cyanopyridine N-oxide CAS No. 14906-59-3

4-Cyanopyridine N-oxide

Cat. No.: B022336
CAS No.: 14906-59-3
M. Wt: 120.11 g/mol
InChI Key: QNCSFBSIWVBTHE-UHFFFAOYSA-N
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Description

4-Cyanopyridine N-oxide (CAS: 14906-59-3) is a pyridine derivative characterized by a cyano group at the 4-position and an N-oxide functional group. Its molecular structure (C₆H₄N₂O) features a planar pyridine ring with a cyano substituent slightly angled (2.7°) relative to the ring plane . The compound is synthesized via oxidation of 4-cyanopyridine or through cycloaddition reactions, as seen in its use to form tetrazolate ligands .

Key applications include:

  • Coordination Chemistry: Acts as a ligand in luminescent lanthanide complexes and 1D polymeric structures (e.g., [Mn(L)₂(N(CN)₂)₂], L = this compound) .
  • Organic Synthesis: Serves as a precursor for trifluoromethoxylation reagents (e.g., 4-cyano-N-trifluoromethoxypyridinium salt) and intermediates in pharmaceuticals like Clazosentan .
  • Material Science: Enhances electrodeposition of nanocrystalline Al-Mn coatings in ionic liquids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanopyridine N-oxide can be synthesized through the oxidation of 4-cyanopyridine using oxidizing agents such as hydrogen peroxide or peracids. One common method involves the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent. This method is efficient and environmentally friendly, providing high yields of the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts. This method is preferred due to its mild reaction conditions and high efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanopyridine N-oxide undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form other derivatives.

    Reduction: The compound can be reduced to 4-cyanopyridine.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the N-oxide group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and sodium percarbonate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-Cyanopyridine N-oxide serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions, making it valuable for developing new drugs.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, compounds synthesized from this precursor have shown efficacy against bacterial strains, suggesting potential applications in antibiotic development .

Coordination Chemistry

The compound is widely used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and materials science.

Case Study: Formation of Lanthanide Complexes

Eliseeva et al. demonstrated the synthesis of dimeric lanthanide complexes using this compound, which exhibited luminescent properties. These complexes are promising for applications in electroluminescent devices .

Material Science

This compound is utilized in the development of advanced materials, including polymers and nanomaterials. Its ability to form stable coordination complexes enhances the properties of these materials.

Case Study: Supramolecular Polymers

Research by Yang et al. reported the formation of metal-organic coordination polymers using this compound as a ligand. These polymers demonstrated unique structural and functional properties that are beneficial for applications in sensors and catalysis .

Thermodynamic Studies

The thermodynamic properties of this compound have been extensively studied, providing insights into its stability and reactivity under various conditions.

  • Hazard Classifications : Acute Toxicity (oral, dermal, inhalation), Eye Irritation.
  • Recommended Storage : Store under inert gas at room temperature away from moisture .

Mechanism of Action

The mechanism of action of 4-Cyanopyridine N-oxide involves its ability to act as a ligand, forming complexes with metal ions. The nitrogen and oxygen atoms in the N-oxide group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This property is exploited in various catalytic and synthetic applications .

Comparison with Similar Compounds

Structural and Electronic Properties

Crystal Structure and Bonding

The compound crystallizes in a monoclinic system with weak intermolecular C–H···O/N interactions stabilizing the lattice . The N-O bond dissociation enthalpy (BDE) is critical to its reactivity:

Compound B3LYP/6-31G* (kcal/mol) M06/6-311G+(d,p) (kcal/mol) Experimental (kcal/mol)
2-Carboxylpyridine N-oxide 65.9 64.3 62.0
4-Cyanopyridine N-oxide 63.5 63.1 62.1

This compound exhibits lower BDE compared to carboxyl-substituted analogs, indicating reduced N-O bond strength and higher susceptibility to redox reactions .

Electrodeposition Additives

In Al-Mn coating deposition from EMIC-AlCl₃-MnCl₂ ionic liquids:

Additive Coating Morphology Grain Size Corrosion Resistance (vs. Matte Coating)
None Matte Micron-sized Baseline
4-Hydroxypyridine Matte Micron-sized Lower
4-Picolinic Acid Matte Micron-sized Lower
4-Cyanopyridine Mirror-bright Nanocrystalline 2× Higher

4-Cyanopyridine adsorbs strongly on cathodes, inducing overpotential that promotes nucleation and inhibits grain growth, resulting in smooth, corrosion-resistant coatings .

Coordination Chemistry

Ligand Efficiency

  • This compound: Forms stable Mn(II) complexes with dicyanamide bridges, showing weak antiferromagnetic interactions (J = -0.32 cm⁻¹) .
  • 4-Pyridinecarbonitrile N-oxide : Used in Cd(II) tetrazolate frameworks, leveraging its dual coordination sites (O and N) .
  • 2-Carboxylpyridine N-oxide : Less effective in luminescent materials due to steric hindrance from the carboxyl group.

Trifluoromethoxylation Reagents

Reagent Yield (%) Thermal Stability Applications
4-Cyano-N-trifluoromethoxypyridinium salt 63 High (>150°C) Photoredox C–H trifluoromethoxylation
N-Trifluoromethoxypyridinium salts (non-cyano) <50 Moderate Limited to electron-rich arenes

The cyano group in this compound stabilizes the radical intermediate, enabling broader substrate scope .

Comparison with Other Pyridine N-Oxides

Compound Substituent Key Properties Applications
This compound –CN Low N-O BDE, dual coordination sites, redox-active Catalysis, materials, pharmaceuticals
4-Nitropyridine N-oxide –NO₂ High polarity, explosive risk Lab reagent (CAS: 1124-33-0)
4-Ethoxypyridine N-oxide –OCH₂CH₃ Lipophilic, moderate stability Intermediate in organic synthesis
2-Carboxylpyridine N-oxide –COOH High solubility, pH-sensitive Chelating agent

Biological Activity

4-Cyanopyridine N-oxide (4-CNpy) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

This compound has the molecular formula C6_6H4_4N2_2O and is characterized by a pyridine ring with a cyano and an N-oxide functional group. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

4-CNpy exhibits notable antimicrobial properties. Studies have shown that derivatives of cyanopyridine, including 4-CNpy, demonstrate significant antibacterial activity against various pathogens. For instance, it has been reported to inhibit the growth of Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli through mechanisms involving disruption of quorum sensing pathways .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Pseudomonas aeruginosaLow millimolar rangeQuorum sensing inhibition
Staphylococcus aureusLow millimolar rangeDisruption of cell membrane integrity
Candida albicansLow millimolar rangeDisruption of cell wall synthesis

Anticancer Activity

Research indicates that 4-CNpy may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing potential as a chemotherapeutic agent. The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects of 4-CNpy on human leukemia cells, significant cytotoxicity was observed at concentrations above 10 µM. The study suggested that the compound induces apoptosis through ROS-mediated pathways, highlighting its potential as an anticancer drug .

The biological activity of 4-CNpy can be attributed to several mechanisms:

  • Quorum Sensing Inhibition : The compound interferes with bacterial communication systems, reducing virulence and biofilm formation.
  • Reactive Oxygen Species Generation : It can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : 4-CNpy acts as a bioisosteric replacement for carbonyl groups in enzyme inhibitors, enhancing their efficacy .

Structure-Activity Relationship (SAR)

The pharmacological effects of cyanopyridine derivatives are influenced by their structural characteristics. Modifications to the pyridine ring or functional groups can significantly alter their biological activity. For instance, the presence of electron-withdrawing groups enhances antimicrobial potency while potentially reducing cytotoxicity towards normal cells .

Table 2: Structure-Activity Relationship of Cyanopyridine Derivatives

CompoundAntimicrobial ActivityCytotoxicityNotes
This compoundHighModerateEffective against Gram-negative bacteria
3-Cyanopyridine N-oxideModerateHighIncreased cytotoxicity observed
2-Alanylpyridine N-oxideLowLowLimited activity against tested pathogens

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-cyanopyridine N-oxide, and how can its purity be validated?

  • Methodological Answer : this compound is commonly synthesized via cycloaddition reactions. For example, it can be generated from 4-cyanopyridine using CdCl₂ as a catalyst in aqueous NaN₃, forming intermediates like 5-(4-pyridyl N-oxide)tetrazolate (4-PTZ) . Purity validation typically involves nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and elemental analysis. For structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in crystallographic studies of its cadmium complexes .

Q. How should this compound be safely handled and stored in laboratory settings?

  • Methodological Answer :

  • Handling : Use respiratory protection (e.g., N95 masks) to avoid inhalation of dust or vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation .
  • Storage : Keep in a tightly sealed container in a dry, well-ventilated area away from ignition sources. Monitor for moisture to prevent decomposition .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies absorption bands related to the N-oxide group and conjugated π-system. For example, this compound absorbs weakly in the visible region (>390 nm) .
  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve the pyridine ring structure, while ³¹P NMR is used in mechanistic studies involving phosphane intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the photodeoxygenation of this compound?

  • Methodological Answer : Photodeoxygenation involves two hypothesized pathways:

  • Photoisomerization : Generates unstable oxaziridine intermediates, which react with phosphanes (e.g., 3-methyl-1-phenyl-phospholane) to yield 4-cyanopyridine .
  • Single Electron Transfer (SET) : Blue light irradiation triggers electron transfer from phosphanes to this compound, forming radical species (e.g., phosphoniumyl radical) .
  • Validation : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulate ground/excited-state reactivity. Experimental validation includes UV-Vis spectroscopy and kinetic studies under controlled thermal/light conditions .

Q. How does steric hindrance influence the reactivity of this compound compared to its isomers?

  • Methodological Answer : Steric effects significantly reduce reactivity in hydration reactions. For example, 4-cyanopyridine exhibits a 10⁷-fold lower reaction rate than 2-cyanopyridine when catalyzed by CeO₂ in water. Free energy surface calculations (via DFT-based molecular dynamics) reveal a 67 kJ/mol barrier for 4-cyanopyridine adsorption on CeO₂, attributed to unfavorable pyridine ring orientation .

Q. What computational tools are used to predict mutagenicity risks of aromatic N-oxides like this compound?

  • Methodological Answer :

  • (Q)SAR Models : Structure-activity relationship (SAR) fingerprinting assesses substructure alerts for DNA-reactive mutagenicity. For aromatic N-oxides, alerts are downgraded unless specific subclasses (e.g., quindioxin derivatives) show validated risks .
  • Expert-Rule Systems : Tools like Leadscope integrate public/proprietary data to refine mutagenicity predictions, emphasizing electron-deficient aromatic systems .

Q. Data Contradictions and Resolution

Q. How can conflicting data on the thermal vs. photochemical reduction of this compound be resolved?

  • Methodological Answer :

  • Experimental Design : Compare reaction yields under dark/thermal (70°C) vs. blue-light conditions. For example, phosphane-mediated reduction of this compound produces 30–70% yields thermally but >90% under light, indicating photo-activation dominance .
  • Kinetic Profiling : Use time-resolved spectroscopy (e.g., laser flash photolysis) to detect transient intermediates like oxaziridines, which are elusive in thermal pathways .

Q. Safety and Ecological Considerations

Q. What are the ecological risks of this compound, and how can its disposal be managed?

  • Methodological Answer :

  • Risk Assessment : Limited ecotoxicity data necessitate precautionary handling. Avoid release into waterways; use closed-loop waste systems .
  • Disposal : Non-recyclable solutions should be treated by licensed waste management firms. Incineration with scrubbing is recommended for organic residues .

Properties

IUPAC Name

1-oxidopyridin-1-ium-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCSFBSIWVBTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-59-3
Record name 4-Pyridinecarbonitrile, 1-oxide
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Record name 4-Cyanopyridine N-oxide
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Record name 4-Pyridinecarbonitrile, 1-oxide
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Synthesis routes and methods I

Procedure details

4-cyanopyridine was reacted with 1 equivalent of HOF.MeCN to yield 59% of 4-cyanopyridine-N-oxide.
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Synthesis routes and methods II

Procedure details

This example illustrates the use of catalytic activity of the product obtained in Example 1. A typical oxidation of substituted pyridine to substituted pyridine N-oxide was carried out as follows. 0.5 g. of the material obtained according to example 1, (x=0.064) were added to a mixture containing 10.0 g 4-Cyano pyridine and 40 ml methanol under stirring. The temperature of this reaction mixture was kept at 60° C. and then 19.8 g. of H2O2 (30%) were added drop wise to the reaction mixture under stirring. The progress of the reaction followed by Thin Layer Chromatography. Then this reaction was carried out for 24 hours. Once the reaction was complete the catalyst was removed by filtration and the solvent was distilled off under vacuum. The isolated product by this procedure contained, exclusively the corresponding N-oxide is observed from the 1HNMR and mass spectra. 4-Cyanopyridne gave 9.6 g of coresponding 4-Cyanopyridine N-oxide without any trace of byproduct.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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